REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]([C:10]2[C:20]3[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=3[O:18][C:17]3[C:11]=2[CH:12]=[CH:13][C:14]([CH:16]=3)=[O:15])=[C:3]([C:26]([OH:28])=[O:27])[CH:2]=1.[OH:29][N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[OH:29][N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]3([O:27][C:26](=[O:28])[C:3]=2[CH:2]=1)[C:11]1[CH:12]=[CH:13][C:14]([OH:15])=[CH:16][C:17]=1[O:18][C:19]1[CH:24]=[C:23]([OH:25])[CH:22]=[CH:21][C:20]3=1
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. under argon atmosphere for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 4° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |